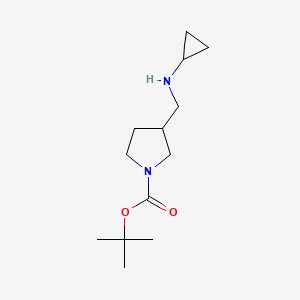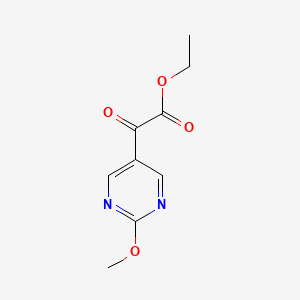![molecular formula C8H9NO B567880 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol CAS No. 1211578-28-7](/img/structure/B567880.png)
6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol is a heterocyclic compound that features a fused cyclopentane and pyridine ring system
作用机制
Target of Action
Cyclopenta[b]pyridine derivatives, which include 6,7-dihydro-5h-cyclopenta[b]pyridin-3-ol, are known to exhibit a wide spectrum of biological activity . They have been found to act as hypoglycemic agents, antagonists of calcium channels, fluorescent probes, and inhibitors of protein kinase FGFR1 .
Mode of Action
It’s known that these compounds are synthesized through a multicomponent condensation reaction . The resulting compounds are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .
Biochemical Pathways
It’s known that these compounds are synthesized through a profound structural transformation . This involves the formation of cyanothioacetamide, which then undergoes the Knoevenagel condensation with aldehydes .
Result of Action
It’s known that these compounds exhibit mixed type inhibitors and a superior inhibition efficiency of 977% in the presence of 10 mM CAPD-1 . The adsorption of CAPD derivatives on the CS interface follows the Langmuir isotherm model, including physisorption and chemisorption .
Action Environment
It’s known that the addition of alkylating agents to the reaction mixture leads to the production of thioesters . By aromatization of the dihydropyridine ring, apparently with atmospheric oxygen, these are converted into various end products .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反应分析
Types of Reactions: 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium alkoxide solutions, malononitrile, hydrogen sulfide, aldehydes, and alkylating agents . Reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the reactions.
Major Products: The major products formed from the reactions of this compound include various substituted derivatives, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues and other heterocyclic compounds .
科学研究应用
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, derivatives of this compound have been found to exhibit a wide spectrum of biological activities, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1 .
相似化合物的比较
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol can be compared with other similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile and 6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridines . These compounds share a similar fused ring structure but differ in their substituents and specific chemical properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity.
属性
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-4-6-2-1-3-8(6)9-5-7/h4-5,10H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIUQNBKOIXVSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704395 |
Source


|
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211578-28-7 |
Source


|
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-cyclopenta[b]pyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)
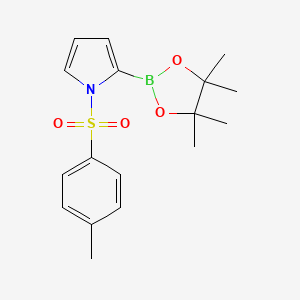

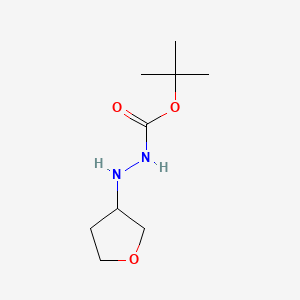



![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)
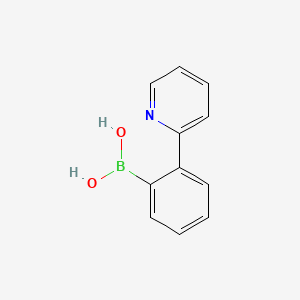
![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)
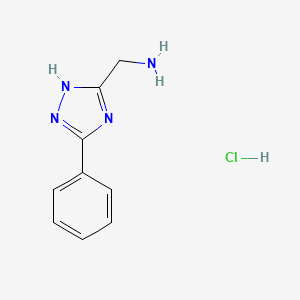
![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)
